1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole
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Overview
Description
1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound would require precise control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The nitro group may also play a role in its reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and significant biological activity.
Uniqueness
1-METHYL-3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and oxazole ring differentiate it from other indole derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-methyl-5-[(E)-2-(1-methylindol-3-yl)ethenyl]-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C15H13N3O3/c1-10-15(18(19)20)14(21-16-10)8-7-11-9-17(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |
InChI Key |
HEFDAHIIIZVIHQ-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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